molecular formula C16H12N2O2 B15065731 Phenyl quinolin-8-ylcarbamate CAS No. 83848-82-2

Phenyl quinolin-8-ylcarbamate

Cat. No.: B15065731
CAS No.: 83848-82-2
M. Wt: 264.28 g/mol
InChI Key: KARNVYCWFHHIFO-UHFFFAOYSA-N
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Description

Phenyl quinolin-8-ylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl quinolin-8-ylcarbamate typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Phenyl quinolin-8-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Phenyl quinolin-8-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of phenyl quinolin-8-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Phenyl quinolin-8-ylcarbamate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Quinoline N-oxide: An oxidized form of quinoline with distinct reactivity and applications.

    Quinazoline: A related heterocyclic compound with a nitrogen atom at a different position in the ring system.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

CAS No.

83848-82-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

phenyl N-quinolin-8-ylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(20-13-8-2-1-3-9-13)18-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)

InChI Key

KARNVYCWFHHIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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